Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate and its derivatives are used in the synthesis of various heterocyclic compounds. For example, it is utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important for their diverse biological activities (Lebedˈ et al., 2012).
- It serves as a precursor in the synthesis of novel compounds, as demonstrated by the preparation of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which has been characterized by various spectroscopic techniques (Viveka et al., 2016).
Biological and Medicinal Research
- This compound is instrumental in synthesizing derivatives with potential biological activities. For instance, a series of derivatives synthesized from it showed the ability to suppress lung cancer cell growth (Zheng et al., 2010).
- It is used to create compounds that have shown biocidal properties against bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Youssef et al., 2011).
Chemical Properties and Reactions
- Studies on its derivatives focus on understanding their chemical properties, such as molecular geometry and electronic structure-property relationships, which are crucial for designing more efficient synthetic processes and novel materials (Viveka et al., 2016).
- It is also used in the development of new methodologies for synthesizing condensed pyrazoles, which are significant for their applications in organic synthesis and materials science (Arbačiauskienė et al., 2011).
Mechanism of Action
The mechanism of action of “Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate” is not specified in the retrieved papers. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action can vary depending on the exact structure of the compound .
Future Directions
Pyrazoles have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future directions for research on “Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate” and similar compounds could include further exploration of their synthesis methods, biological activities, and potential applications .
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)11-9(2)14-15(12(11)16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXIEUFRVSVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345943 | |
Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29711-06-6 | |
Record name | ethyl 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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